molecular formula C14H15NO7 B1674323 beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl CAS No. 1332-94-1

beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl

Cat. No. B1674323
CAS RN: 1332-94-1
M. Wt: 309.27 g/mol
InChI Key: XLSLFPQAPYONPW-WHUHBCJBSA-N
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Description

Molecular Structure Analysis

The molecular structure of beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl is complex. The SMILES string representation of the molecule is provided as C1C (OC2=C (C1=O)C (=CC (=C2O)OC3C (C (C (C (O3)C (=O)O)O)O)O)O)C4=CC=CC=C4 .


Physical And Chemical Properties Analysis

Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl is a solid compound . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . For obtaining a higher solubility, it is recommended to warm the tube at 37 ℃ and shake it in the ultrasonic bath for a while .

Safety And Hazards

Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl is harmful if swallowed . It is recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves while handling this compound .

properties

IUPAC Name

6-[cyano(phenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c15-6-8(7-4-2-1-3-5-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-5,8-12,14,16-18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSLFPQAPYONPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927998
Record name Cyano(phenyl)methyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl

CAS RN

1332-94-1
Record name Laetrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyano(phenyl)methyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl
Reactant of Route 2
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl
Reactant of Route 3
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl
Reactant of Route 4
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl
Reactant of Route 5
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl
Reactant of Route 6
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl

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